Proquinazid

powdery mildew grapevine EC50

Procure Proquinazid analytical standard for research on powdery mildew control and resistance management. This quinazolinone fungicide, with a purity of ≥98% (HPLC), is differentiated by its novel mode of action that prevents appressorium formation, a process critical for host infection. Evidence confirms it remains active against quinoxyfen-resistant isolates, making it a strategic tool for resistance-affected areas. Essential for residue monitoring (EU MRLs: 0.02-0.5 mg/kg) and environmental fate studies.

Molecular Formula C14H17IN2O2
Molecular Weight 372.2 g/mol
CAS No. 189278-12-4
Cat. No. B071954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProquinazid
CAS189278-12-4
Synonymsproquinazid
Molecular FormulaC14H17IN2O2
Molecular Weight372.2 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C2=C(C=CC(=C2)I)N=C1OCCC
InChIInChI=1S/C14H17IN2O2/c1-3-7-17-13(18)11-9-10(15)5-6-12(11)16-14(17)19-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3
InChIKeyFLVBXVXXXMLMOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Proquinazid (CAS 189278-12-4): Technical Baseline and Procurement Context


Proquinazid is a synthetic quinazolinone fungicide developed by DuPont (now Corteva Agriscience) [1]. Its primary mode of action involves inhibiting spore germination by preventing the formation of appressoria, structures essential for host plant infection . The compound exhibits high intrinsic activity against powdery mildew pathogens on cereals and grapevines, with EC50 values as low as 0.000078 mg/L against Blumeria graminis f. sp. tritici [2]. Proquinazid is commercially formulated as an emulsifiable concentrate (200 g/L) and is registered in most European countries for powdery mildew control .

Proquinazid: Why In-Class Substitution with Quinoxyfen or Other Powdery Mildew Fungicides Is Not Straightforward


Proquinazid belongs to the azanaphthalene/quinazolinone class of fungicides [1]. Although this class includes agents such as quinoxyfen, metrafenone, cyflufenamid, and pyriofenone, the compounds are not interchangeable. Proquinazid and quinoxyfen exhibit a strong sensitivity correlation (r = 0.874 among E. necator isolates), indicating that proquinazid remains active against quinoxyfen-resistant populations, but the cross-resistance relationship requires coordinated resistance management [2]. Furthermore, the morphological effects of proquinazid on appressorial development differ qualitatively from those of quinoxyfen, with proquinazid producing more deformed germ tubes that often grow away from the leaf surface [3]. Substituting a different fungicide without these specific resistance management and mechanistic considerations risks control failure and accelerates resistance development.

Quantitative Evidence for Proquinazid (189278-12-4) Differentiation Versus Comparators


Intrinsic Activity: Proquinazid vs. Quinoxyfen on Erysiphe necator

Proquinazid demonstrates significantly higher intrinsic activity against Erysiphe necator (grapevine powdery mildew) than quinoxyfen. In a leaf disc assay evaluating 65 E. necator isolates, the sensitivity values for proquinazid were consistently lower than those for quinoxyfen, confirming superior potency on this pathogen [1]. This quantitative advantage supports proquinazid's prioritization when maximal efficacy at minimal application rates is required.

powdery mildew grapevine EC50

Mechanistic Differentiation: Proquinazid vs. Quinoxyfen Effects on Appressorial Development

Although both proquinazid and quinoxyfen perturb conidial morphogenesis, scanning electron microscopy studies reveal that proquinazid affects appressorial differentiation differently. Proquinazid produces a higher frequency of deformed appressorial germ tubes that often grow away from the leaf surface, a qualitative difference from quinoxyfen's effects [1]. Additionally, the expression of the Ras-type GTPase activating gene, previously implicated in quinoxyfen resistance, is distinctly affected by proquinazid treatment at critical developmental time points [1]. These differences indicate divergent signaling pathway perturbations and potential utility in resistance management rotations.

mode of action appressorium Blumeria graminis

Cross-Resistance Profile: Proquinazid Activity Against Quinoxyfen-Resistant Isolates

Proquinazid retains substantial activity against quinoxyfen-resistant Blumeria graminis f. sp. tritici isolates. While quinoxyfen-resistant isolates were slightly less sensitive to proquinazid than quinoxyfen-sensitive isolates, proquinazid remained much more active than quinoxyfen on these resistant populations [1]. This indicates that although a positive sensitivity correlation exists (r = 0.617 among 51 B. graminis isolates), proquinazid maintains practical efficacy where quinoxyfen performance is compromised [1].

resistance management quinoxyfen Blumeria graminis

Pathogen Selectivity: Differential Intrinsic Activity on Cereal vs. Grapevine Powdery Mildew

Proquinazid exhibits pathogen-specific intrinsic activity profiles. It shows higher potency on Blumeria graminis f. sp. tritici (wheat powdery mildew) than on Erysiphe necator (grapevine powdery mildew). Baseline sensitivity studies report EC50 values ranging from 0.000078 to 0.02 mg/L for B. graminis isolates, compared with 0.001 to 0.3 mg/L for E. necator isolates [1]. The minimum effective concentration for B. graminis is approximately 12.8-fold lower than for E. necator, indicating superior intrinsic efficacy on cereal powdery mildew.

Blumeria graminis Erysiphe necator baseline sensitivity

Physicochemical Properties: Water Solubility and Log P Compared with Quinoxyfen

Proquinazid is characterized by extremely low water solubility (0.93 mg/L at 20 °C) and high lipophilicity (log P = 5.5) [1][2]. These properties contrast with quinoxyfen, which has reported water solubility of 0.047 mg/L and log P of 4.66 [3]. Proquinazid's approximately 20-fold higher water solubility relative to quinoxyfen, combined with higher log P, influences its distribution in the plant cuticle and environmental fate, affecting residual activity duration and leaching potential.

water solubility log P environmental fate

Multi-Crop Efficacy: Proquinazid vs. Commercial Protectants in Field Trials

In 65 field trials conducted across Europe and Italy on wine and table grapevine varieties, proquinazid provided preventive control of grapevine powdery mildew (Uncinula necator) at a recommended use rate of 50 g a.i./ha [1]. Field performance consistently exceeded that of commercial protectant fungicides [2]. Proquinazid also controls powdery mildew on cereals and other crops at low application rates [2].

field efficacy cereals grapevine use rate

Proquinazid (CAS 189278-12-4): Validated Research and Industrial Application Scenarios


Grapevine Powdery Mildew Preventive Control Program

Proquinazid is applied preventively at 50 g a.i./ha to grapevines between shoot development (20-25 cm length) and flowering, providing protection for approximately 21 days. This program is supported by 65 European field trials demonstrating efficacy against Uncinula necator on both wine and table grape varieties [1]. The compound's long-lasting residual activity and lack of known cross-resistance with other fungicide groups make it suitable for early-season disease suppression [1].

Cereal Powdery Mildew Management with Resistance Mitigation

For cereal powdery mildew (Blumeria graminis f. sp. tritici), proquinazid is applied at first sign of infection, with residual control expected for 4-6 weeks [1]. Given the high intrinsic activity (EC50 as low as 0.000078 mg/L) and the observed sensitivity relationship with quinoxyfen, a second application should be mixed with a fungicide possessing an alternative mode of action to mitigate resistance selection pressure [1][2].

Quinoxyfen-Resistant Powdery Mildew Population Control

In fields where quinoxyfen-resistant powdery mildew populations have been confirmed, proquinazid offers a viable control alternative. Although a positive sensitivity correlation exists, proquinazid remains substantially more active than quinoxyfen on resistant isolates [1]. This makes proquinazid a strategic option for maintaining efficacy in resistance-affected areas while reducing reliance on fungicides with different modes of action.

Analytical Reference Material for Residue Monitoring and Compliance

Proquinazid is available as a high-purity (≥98% HPLC) analytical reference standard suitable for residue monitoring, environmental fate studies, and regulatory compliance testing [1]. The compound and its metabolite IN-MU210 are subject to MRLs in the EU: cereals range from 0.02 to 0.1 mg/kg, grapes at 0.5 mg/kg, and animal products at 0.005-0.01 mg/kg [2]. Accurate quantification using certified reference material supports adherence to these regulatory thresholds.

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